2-((1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is a complex organic compound featuring a thiazole ring, an azetidine moiety, and a sulfonyl group attached to a chlorinated and trifluoromethylated phenyl ring
Mechanism of Action
Mode of Action
Based on its structural components, it may interact with its targets through the formation of covalent bonds, specifically with the sulfonyl and isocyanate groups . These interactions could lead to changes in the target’s conformation and function, potentially inhibiting or enhancing its activity .
Biochemical Pathways
Without specific target information, it’s challenging to outline the exact biochemical pathways affected by this compound. Compounds with similar structures have been known to participate in various biochemical pathways, including signal transduction, protein synthesis, and metabolic processes .
Pharmacokinetics
Its chemical structure suggests that it may be lipophilic, which could influence its absorption and distribution within the body . The presence of the azetidinyl and thiazole groups could also impact its metabolic stability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway information. Based on its structure, it could potentially alter protein function, disrupt cellular processes, or modulate signal transduction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its interaction with targets . Additionally, the presence of other molecules could compete with the compound for its targets, potentially affecting its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.
Thiazole Ring Formation: The final step involves the formation of the thiazole ring, which can be accomplished through cyclization reactions involving thioamides or other sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The aromatic ring with chlorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include thiols or sulfides.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, the compound’s structure can be optimized to enhance its pharmacological properties. It may serve as a scaffold for designing new therapeutic agents targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Shares the chlorinated and trifluoromethylated phenyl ring but differs in functional groups.
2-Pyrrolidinone, 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-: Contains a similar phenyl ring but with different heterocyclic structures.
Uniqueness
The uniqueness of 2-((1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the azetidine and thiazole rings, along with the sulfonyl group, makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-[1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]oxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O3S2/c14-11-2-1-9(5-10(11)13(15,16)17)24(20,21)19-6-8(7-19)22-12-18-3-4-23-12/h1-5,8H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQVROXCNLBQEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.